![molecular formula C22H29N3O2 B3810726 1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3810726.png)
1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide
Overview
Description
1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide is a chemical compound with potential therapeutic applications. It is also known as JNJ-40411813 and is currently being studied for its effects on the central nervous system. In
Mechanism of Action
The exact mechanism of action of 1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also act on other receptors in the brain, such as the NMDA receptor.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to decrease the activity of certain brain regions involved in stress and anxiety. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide in lab experiments is its potential therapeutic applications. It may be useful in studying the mechanisms of depression, anxiety, addiction, and substance abuse disorders. However, one limitation of using this compound is its potential toxicity. It may have adverse effects on certain organs and systems in the body, such as the liver and kidneys.
Future Directions
There are several future directions for the study of 1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, addiction, and substance abuse disorders. Another direction is to study its potential toxicity and develop ways to mitigate any adverse effects. Additionally, further research could be done to better understand its mechanism of action and how it modulates neurotransmitter activity in the brain.
Scientific Research Applications
1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been found to have potential therapeutic applications in several areas. It has been studied for its effects on the central nervous system, particularly in the treatment of depression and anxiety disorders. It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
properties
IUPAC Name |
1-(3-methylbutyl)-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17(2)12-15-25-14-4-3-7-21(25)22(26)24-18-8-10-19(11-9-18)27-20-6-5-13-23-16-20/h5-6,8-11,13,16-17,21H,3-4,7,12,14-15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRXLKSGUJDVER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCCCC1C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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